Solvent Blue 104
Overview
Description
Solvent Blue 104 is a multifunctional dye known for its vibrant color and versatility in various applications. This compound is particularly valuable in biological experiments, where it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, and distinguish cell types . It is also used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
Solvent Blue 104, also known as 1,4-Bis(mesitylamino)anthraquinone or C.I. This compound, is an organic dye with the molecular formula C32H30N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are the materials it is intended to color. These can include textiles, plastics, and leather . The dye interacts with these materials, binding to their surfaces and imparting a deep blue color.
Mode of Action
This compound is a dye that works by adhering to the surface of the target material. The dye molecules are absorbed by the material, where they reflect light in such a way as to give the material a blue appearance .
Pharmacokinetics
This compound is soluble in some organic solvents, such as ethanol, acetone, and ethyl acetate, but it is insoluble in water . Its stability is good under neutral and acidic conditions, but it may decompose under alkaline conditions .
Result of Action
The primary result of this compound’s action is the coloring of the target material. By adhering to the surface of the material, the dye imparts a deep blue color . This can enhance the aesthetic appeal of the material, making it more attractive for various applications, such as clothing, packaging, and more.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a multifunctional dye . Dyes are important tools in biological experiments, helping researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms
Cellular Effects
It is known that dyes can influence cell function in various ways, depending on their chemical structure and the specific cellular context
Preparation Methods
Solvent Blue 104 can be synthesized using 1,4-dihydroxyanthraquinone and 2,4,6-trimethylaniline as starting materials. The synthetic route involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with 2,4,6-trimethylaniline, and subsequent oxidation to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways and conditions.
Chemical Reactions Analysis
Solvent Blue 104 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce leuco forms of the compound .
Scientific Research Applications
Solvent Blue 104 has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for labeling and detecting biomolecules . In biology, it helps researchers study cell structures, track biomolecules, and evaluate cell functions In industry, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Comparison with Similar Compounds
Solvent Blue 104 is unique among anthraquinone derivatives due to its specific structure and properties. Similar compounds include other anthraquinones such as hypericin, sennidin A, and sennidin B . These compounds share some common features, such as their ability to inhibit enzymes and exhibit anticancer properties, but they differ in their specific molecular targets and mechanisms of action .
Properties
IUPAC Name |
1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRBXCDTZRMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051593 | |
Record name | C.I. Solvent Blue 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
116-75-6 | |
Record name | Solvent Blue 104 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Blue 104 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimesidinoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Blue 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(mesitylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z54546JQXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Solvent Blue 104 impact the performance of PDLC films?
A1: Research indicates that incorporating this compound into PDLC films affects their electro-optical and mechanical properties. [] Specifically, it was observed that adding this compound led to a decrease in both the contrast ratio (CR) and transmittance of the films. [] This suggests that the dye influences the light scattering and absorption characteristics of the PDLC system. Additionally, the mechanical properties of the films were also found to be impacted by the dye's presence. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.